2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c29-23(14-30-18-6-7-19-20(12-18)32-16-31-19)26-21-13-22(25-15-24-21)28-10-8-27(9-11-28)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGTDXQHLUOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the phenylpiperazine group: This involves the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.
Construction of the pyrimidine ring: This can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the phenylpiperazine-pyrimidine intermediate using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.
Substitution: The phenylpiperazine group can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones from the benzo[d][1,3]dioxole moiety.
Reduction: Formation of dihydropyrimidines from the pyrimidine ring.
Substitution: Formation of N-alkyl or N-acyl derivatives of the phenylpiperazine group.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin and dopamine receptors.
Pharmacology: The compound is used in receptor binding studies to understand its affinity and efficacy at various neurotransmitter receptors.
Biochemistry: It serves as a tool compound to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction Pathways: By interacting with receptors and enzymes, it can influence various signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Core Structural Features
The table below compares the target compound with structurally related analogs from the literature:
Key Observations
Benzodioxole Substitution: The target compound’s benzodioxole-oxy group is distinct from the benzo[d][1,3]dioxol-5-ylamino group in compound 5 . Benzodioxole derivatives are associated with enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
Piperazine Modifications :
- The 4-phenylpiperazine in the target compound contrasts with the ethylpiperazine in compound 15 and the diazepane in . Phenylpiperazines often exhibit improved lipophilicity and CNS penetration, whereas ethylpiperazines may enhance aqueous solubility.
Acetamide Linker Variations: The target compound’s acetamide connects directly to the benzodioxole-oxy group, while compound 5 uses a more complex isoindolinone-based acetamide . The latter may influence steric hindrance or pharmacokinetic properties.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the benzodioxol-5-yloxy acetic acid derivative via nucleophilic substitution.
- Step 2: Coupling with a 4-phenylpiperazine-pyrimidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization Factors:
Q. Table 1: Reaction Conditions for Critical Steps
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 70°C, 12h | 65–75% | >90% |
| 2 | EDC/HOBt, RT, 24h | 50–60% | 85–92% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 475.18) .
- Chromatography:
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize synthesis or predict biological activity?
Methodological Answer:
- Reaction Path Search: Quantum mechanics (e.g., DFT) identifies low-energy intermediates and transition states, reducing trial-and-error in synthesis .
- Solvent Effects: COSMO-RS simulations predict solvent compatibility to minimize side reactions .
- Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinity to targets like serotonin or dopamine receptors, guiding SAR modifications .
Q. Table 2: Computational Parameters for Docking Studies
| Target Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT2A | -9.2 | H-bond: Pyrimidine N1, Piperazine N4 |
| D2 Dopamine | -8.7 | π-Stacking: Benzodioxol ring |
Q. How can researchers resolve contradictions in reported biological activity across in vitro vs. in vivo models?
Methodological Answer:
- Dose-Response Validation: Use standardized assays (e.g., cAMP accumulation for GPCR activity) to compare potency thresholds .
- Metabolite Screening: LC-MS/MS identifies active metabolites in vivo that may differ from in vitro parent compound activity .
- Model Selection: Validate cell lines (e.g., HEK293 vs. primary neurons) for receptor expression levels to explain efficacy gaps .
Q. What strategies improve solubility and stability in pharmacological assays?
Methodological Answer:
Q. What are the recommended protocols for assessing target engagement in cellular models?
Methodological Answer:
- FRET-Based Assays: Monitor real-time binding to GPCRs using fluorescent ligands .
- Western Blotting: Quantify downstream signaling markers (e.g., phosphorylated ERK for kinase-linked targets) .
- Radioligand Displacement: Use [³H]-labeled analogs to determine IC50 values in competitive binding assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
Methodological Answer:
- Assay Standardization: Use common reference compounds (e.g., clozapine for dopamine receptors) to calibrate inter-lab variability .
- Statistical Replication: Apply ANOVA to compare datasets, identifying outliers due to protocol deviations (e.g., cell passage number) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize solvent/catalyst ratios and identify critical parameters .
- In-Line Analytics: Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of reaction progress .
Biological Mechanism Elucidation
Q. How to map structure-activity relationships (SAR) for the benzodioxol and piperazine moieties?
Methodological Answer:
Q. What in vivo models are suitable for evaluating neuropharmacological potential?
Methodological Answer:
- Rodent Models:
- Forced swim test (depression) and open field test (anxiety) assess behavioral effects .
- Microdialysis measures neurotransmitter release (e.g., dopamine in striatum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
